REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].CN(C)P(N(C)C)(N(C)C)=O.[CH3:30][O:31][C:32]1[CH:39]=[CH:38][C:35]([CH2:36]Cl)=[CH:34][CH:33]=1.Cl>O1CCCC1.CCCCCC>[CH3:15][C:14]([CH3:16])([CH2:36][C:35]1[CH:38]=[CH:39][C:32]([O:31][CH3:30])=[CH:33][CH:34]=1)[C:13]([OH:18])=[O:17]
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Name
|
|
Quantity
|
65 g
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Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
244 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
54.7 g
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to 300 mL
|
Type
|
ADDITION
|
Details
|
diluted to 600 mL with water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with diethyl ether (2×300 mL)
|
Type
|
WASH
|
Details
|
the combined ether extracts were washed with 10% HCl (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
EXTRACTION
|
Details
|
was then extracted with 1N NaOH (3×200 mL)
|
Type
|
ADDITION
|
Details
|
by the addition of concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with diethyl ether (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CC1=CC=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |